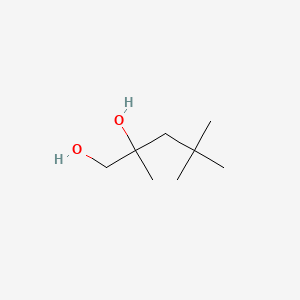

2,4,4-Trimethylpentane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

64484-85-1 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,4,4-trimethylpentane-1,2-diol |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)5-8(4,10)6-9/h9-10H,5-6H2,1-4H3 |

InChI Key |

GPORQXXDDLVISL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(CO)O |

Origin of Product |

United States |

Unveiling the Chemical Identity of 2,4,4 Trimethylpentane 1,2 Diol

2,4,4-Trimethylpentane-1,2-diol is an organic compound with the chemical formula C₈H₁₈O₂. nih.gov It is a member of the diol family, specifically classified as a vicinal diol, meaning it possesses two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mewikipedia.org The structure is further characterized by a high degree of branching, with three methyl groups attached to the pentane (B18724) backbone.

Interactive Table: Chemical and Physical Properties of 2,4,4-Trimethylpentane-1,2-diol

| Property | Value |

| IUPAC Name | 2,4,4-trimethylpentane-1,2-diol |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 64484-85-1 |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Complexity | 104 |

| Monoisotopic Mass | 146.130679813 Da |

| Data sourced from PubChem. nih.gov |

Contextualizing Within Organic Synthesis and Materials Science

Vicinal diols, or glycols, are a fundamental class of compounds in organic chemistry. wikipedia.org The proximate hydroxyl groups can engage in intramolecular hydrogen bonding, which influences their physical properties such as boiling point and solubility. fiveable.me Chemically, these diols are versatile intermediates. fiveable.me They can be synthesized through various methods, including the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate (B83412), and the hydrolysis of epoxides. wikipedia.org Their reactivity allows for transformations into a range of other functional groups. For instance, the carbon-carbon bond of a vicinal diol can be cleaved oxidatively to form aldehydes or ketones. chemistrysteps.com

Branched aliphatic diols are of particular interest in polymer chemistry and materials science. The branching in the polymer backbone, introduced by diol monomers, can disrupt chain packing and reduce crystallinity. rsc.orgrsc.org This often leads to materials with altered physical properties, such as lower melting points and increased solubility. In the context of polyesters, the use of branched diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear counterparts. rsc.orgacs.org This makes them valuable for tuning the properties of materials for specific applications. rsc.org

The Research Landscape of 2,4,4 Trimethylpentane 1,2 Diol

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 2,4,4-trimethylpentane-1,2-diol primarily rely on the oxidation of the carbon-carbon double bond in 2,4,4-trimethylpentene isomers. These methods can be broadly categorized into direct and indirect pathways, often employing transition metal-based catalytic systems.

Exploration of Direct and Indirect Synthesis Pathways

Direct Dihydroxylation: This is the most common approach for converting alkenes to vicinal diols. nih.gov It involves the direct addition of two hydroxyl groups across the double bond in a single synthetic step, typically through an oxidation reaction. numberanalytics.com Reagents like osmium tetroxide and potassium permanganate (B83412) are classic examples used for this transformation. chemistrysteps.com For instance, the reaction of an alkene with a cold, dilute solution of potassium permanganate under basic conditions can yield a cis-diol. ntu.edu.sg

Indirect Pathway via Epoxidation: An alternative, two-step route involves the initial epoxidation of the alkene to form an epoxide ring, followed by hydrolysis to yield the diol. The epoxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The subsequent ring-opening of the epoxide can be catalyzed by either acid or base. This pathway typically results in anti-dihydroxylation, meaning the two hydroxyl groups are added to opposite faces of the original double bond, leading to a trans-diol. libretexts.orgyoutube.com

The choice between direct and indirect pathways allows for control over the stereochemical outcome of the reaction, yielding either syn or anti diols, respectively. libretexts.org

Catalytic Systems Employed in Diol Formation

Several catalytic systems have been developed for the dihydroxylation of alkenes. Due to the high cost and toxicity of stoichiometric osmium tetroxide, catalytic versions are more common in modern synthesis.

Osmium-Based Catalysts: The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). organic-chemistry.org NMO regenerates the active Os(VIII) species from the Os(VI) state formed after the dihydroxylation step, allowing the catalytic cycle to continue. wikipedia.org This method is known for its high yields and tolerance of various substrates. wikipedia.org

The Sharpless asymmetric dihydroxylation is a powerful enantioselective variant that also uses a catalytic amount of an osmium source, along with a stoichiometric oxidant like potassium ferricyanide(III). The key to its enantioselectivity is the use of chiral ligands derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids.

Manganese-Based Catalysts: Potassium permanganate (KMnO₄) is a less expensive but often less selective alternative to osmium-based reagents. chemistrysteps.com It can lead to over-oxidation of the diol, cleaving the carbon-carbon bond, especially under harsh conditions like elevated temperatures or acidic solutions. ntu.edu.sg To improve yields and prevent over-oxidation, reactions are typically carried out under cold, basic conditions. ntu.edu.sg Recent developments have explored the use of KMnO₄ with a co-oxidant like hydrogen peroxide (H₂O₂) catalyzed by in situ generated manganese oxide nanoaggregates, presenting a greener alternative. rsc.orgrsc.org

Rhenium-Based Catalysts: Rhenium oxides, such as Re₂O₇, have also been shown to catalyze the hydroxylation of alkenes using hydrogen peroxide as the oxidant. This method is believed to proceed through the formation of an epoxide intermediate, followed by acid-catalyzed ring opening.

| Catalyst System | Typical Co-oxidant | Key Features |

| OsO₄ (Upjohn) | N-methylmorpholine N-oxide (NMO) | High yields, good substrate tolerance. organic-chemistry.orgwikipedia.org |

| OsO₄ (Sharpless) | K₃[Fe(CN)₆] | Enantioselective, uses chiral ligands. |

| KMnO₄ | - (or H₂O₂) | Inexpensive, risk of over-oxidation. chemistrysteps.comntu.edu.sg |

| Re₂O₇ | H₂O₂ | Proceeds via epoxidation. |

Regioselectivity and Stereoselectivity in 2,4,4-Trimethylpentane-1,2-diol Synthesis

The synthesis of 2,4,4-trimethylpentane-1,2-diol from its alkene precursors presents challenges in both regioselectivity and stereoselectivity.

Regioselectivity: The starting material, commercial diisobutylene, is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453). kaust.edu.sa

2,4,4-trimethyl-1-pentene is a terminal alkene. Dihydroxylation will occur across the C1 and C2 positions to yield 2,4,4-trimethylpentane-1,2-diol.

2,4,4-trimethyl-2-pentene is a tetrasubstituted alkene. Dihydroxylation of this isomer would lead to 2,3-dihydroxy-2,4,4-trimethylpentane.

Therefore, to synthesize the target compound exclusively, either pure 2,4,4-trimethyl-1-pentene must be used, or a method that is highly selective for the terminal double bond in a mixture is required. The steric hindrance around the double bond in 2,4,4-trimethyl-2-pentene might make it less reactive than the terminal double bond of the 1-pentene (B89616) isomer in some catalytic systems. For many dihydroxylation reactions, regioselectivity is not an issue when a single, pure alkene is used. libretexts.org

Stereoselectivity: Dihydroxylation of 2,4,4-trimethyl-1-pentene at the C1 and C2 positions creates a chiral center at the C2 position.

Syn-dihydroxylation , using reagents like osmium tetroxide or potassium permanganate, involves the formation of a cyclic intermediate, which leads to the addition of both hydroxyl groups to the same face of the double bond. chemistrysteps.commasterorganicchemistry.com In the absence of a chiral catalyst, this will produce a racemic mixture of the (R)- and (S)-enantiomers of 2,4,4-trimethylpentane-1,2-diol.

Anti-dihydroxylation , proceeding through the epoxidation-hydrolysis pathway, results in the addition of the hydroxyl groups to opposite faces of the double bond. libretexts.org This also produces a racemic mixture of the enantiomers.

Controlling the stereochemistry to favor one enantiomer over the other would require the use of asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation.

Advanced Synthetic Strategies and Green Chemistry Principles

In line with the growing emphasis on sustainable and efficient chemical manufacturing, advanced strategies are being developed for diol synthesis. These include the use of environmentally benign reagents and the application of continuous processing technologies.

Sustainable Approaches to 2,4,4-Trimethylpentane-1,2-diol Production

Efforts in green chemistry for dihydroxylation focus on replacing toxic reagents and solvents, improving atom economy, and enabling catalyst recycling.

Greener Oxidants: Hydrogen peroxide (H₂O₂) is a highly desirable "green" oxidant as its only byproduct is water. scispace.com Catalytic systems that can effectively use H₂O₂ are of great interest. For example, a recyclable catalytic system of [(C₁₈H₃₇)₂N(CH₃)₂]₃[PW₄O₁₆] with H₂O₂ and formic acid has been used for the oxidation of terminal alkenes to 1,2-diols under solvent-free conditions.

Solvent Choice: The use of hazardous chlorinated solvents is being replaced by greener alternatives or solvent-free conditions. Water is an ideal green solvent, and electrochemical methods have been developed for dihydroxylation using only potassium bromide and water. organic-chemistry.org

Catalyst Heterogenization: Anchoring expensive and toxic catalysts like osmium onto solid supports facilitates their recovery and reuse, which is both economically and environmentally beneficial. scispace.com This also helps in minimizing the contamination of the final product with the metal catalyst.

Flow Chemistry and Continuous Processing for Diol Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. For exothermic reactions like oxidations, microreactors provide superior temperature control, preventing runaway reactions and the formation of byproducts from over-oxidation. While specific applications to 2,4,4-trimethylpentane-1,2-diol are not widely reported, the principles have been demonstrated for diol synthesis in general. Continuous flow systems have been developed for the epoxidation of alkenes, which is the first step in the indirect dihydroxylation pathway. The subsequent hydrolysis could also be integrated into a continuous flow process. This approach is particularly attractive for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ, minimizing risks.

Precursor Analysis and Feedstock Optimization for Branched Diols

The efficient synthesis of branched diols is highly dependent on the selection and optimization of the starting materials. Isobutane and its derivatives are key feedstocks for the production of highly branched C8 compounds, which serve as direct precursors to the target diol.

Derivatives of Isobutane and Related Alkenes as Synthetic Precursors

The primary precursor for 2,4,4-trimethylpentane-1,2-diol is diisobutylene, a dimer of isobutylene (B52900) which is readily produced from isobutane. Diisobutylene is typically a mixture of two isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The synthesis of the target 1,2-diol can be achieved through a two-step process involving the epoxidation of the C=C double bond in diisobutylene, followed by the hydrolysis of the resulting epoxide.

A key intermediate in this synthesis is 1,2-epoxy-2,4,4-trimethylpentane . Research dating back to 1954 described the liquid-phase oxidation of diisobutylene to form this epoxide. google.comrsc.org Subsequent hydrolysis of this epoxide ring opens to yield the vicinal diol, 2,4,4-trimethylpentane-1,2-diol. rsc.org

Table 1: Key Precursors and Intermediates for 2,4,4-Trimethylpentane-1,2-diol Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

| Isobutane | C4H10 | Primary feedstock |

| Isobutylene | C4H8 | Dimerization to diisobutylene |

| Diisobutylene (mixture of isomers) | C8H16 | Direct precursor for epoxidation |

| 2,4,4-Trimethyl-1-pentene | C8H16 | Isomer of diisobutylene |

| 2,4,4-Trimethyl-2-pentene | C8H16 | Isomer of diisobutylene |

| 1,2-Epoxy-2,4,4-trimethylpentane | C8H16O | Intermediate epoxide |

| 2,4,4-Trimethylpentane-1,2-diol | C8H18O2 | Target compound |

Alternatively, direct dihydroxylation of the alkene can be employed. This method avoids the isolation of the epoxide intermediate. Common reagents for syn-dihydroxylation include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).

Osmium Tetroxide (OsO₄): This reagent is known for its high efficiency and stereospecificity in converting alkenes to cis-1,2-diols. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the diol. To reduce costs and toxicity, OsO₄ is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comnih.govorganic-chemistry.org

Potassium Permanganate (KMnO₄): Cold, alkaline potassium permanganate can also effect syn-dihydroxylation of alkenes. orgosolver.comyoutube.commasterorganicchemistry.com However, it is a powerful oxidizing agent, and careful control of reaction conditions is necessary to prevent over-oxidation and cleavage of the resulting diol. libretexts.orgchemistrysteps.com

The choice of synthetic route depends on factors such as desired yield, stereoselectivity, and process economics. The epoxidation-hydrolysis sequence is a well-established method, while direct dihydroxylation offers a more direct approach, albeit with considerations regarding reagent toxicity and cost.

Aldol (B89426) Condensation and Tishchenko Reaction Mechanisms in Analogous Diol Synthesis

The synthesis of structurally similar branched diols, such as 1,3-diols, often employs classic organic reactions like the Aldol condensation and the Tishchenko reaction. Understanding these mechanisms provides valuable insight into the formation of carbon-carbon bonds and the introduction of hydroxyl groups in branched architectures.

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. For example, the self-condensation of isobutyraldehyde, a derivative of isobutane, can lead to the formation of 3-hydroxy-2,2,4-trimethylpentanal. Subsequent reduction of this aldol adduct would yield a 1,3-diol. A well-studied example is the synthesis of 2,2,4-trimethyl-1,3-pentanediol and its monoisobutyrate ester, which proceeds through the aldol condensation of isobutyraldehyde. researchgate.netscirp.orgscirp.org The reaction is typically catalyzed by a base, such as an alkali metal hydroxide (B78521) or alkoxide. google.com

The Tishchenko reaction involves the disproportionation of two molecules of an aldehyde in the presence of a metal alkoxide catalyst to form an ester. scispace.com A particularly relevant variant is the Aldol-Tishchenko reaction , a tandem process where an initial aldol reaction is followed by a Tishchenko reaction. organicreactions.orgwikipedia.org This sequence allows for the synthesis of 1,3-diol monoesters from aldehydes. The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular hydride transfer. organicreactions.org

The Evans-Tishchenko reaction is another important modification that utilizes a pre-formed β-hydroxy ketone and an aldehyde in the presence of a Lewis acid catalyst, such as a samarium (Sm) complex, to produce a 1,3-anti-diol monoester with high diastereoselectivity. scispace.comed.ac.uk

Table 2: Key Reactions and Products in Analogous Diol Synthesis

| Reaction | Reactant(s) | Key Intermediate(s) | Product(s) |

| Aldol Condensation | Isobutyraldehyde | Enolate of isobutyraldehyde, 3-hydroxy-2,2,4-trimethylpentanal | 2,2,4-Trimethyl-1,3-pentanediol (after reduction) |

| Tishchenko Reaction | Aldehydes (e.g., isobutyraldehyde) | Hemiacetal | Ester (e.g., isobutyl isobutyrate) |

| Aldol-Tishchenko Reaction | Aldehydes | Aldol adduct, hemiacetal | 1,3-Diol monoester |

| Evans-Tishchenko Reaction | β-Hydroxy ketone, Aldehyde | Hemiacetal | 1,3-anti-Diol monoester |

These mechanistic pathways highlight the versatility of carbonyl chemistry in constructing the carbon skeleton and introducing the hydroxyl functionalities necessary for the synthesis of various branched diols. While the direct synthesis of 2,4,4-trimethylpentane-1,2-diol proceeds through different intermediates, the principles of precursor activation and bond formation found in these analogous reactions are fundamental to the broader field of diol synthesis.

Reactions at Hydroxyl Functional Groups

The two hydroxyl groups of 2,4,4-trimethylpentane-1,2-diol display different reactivities due to their local steric and electronic environments. The primary hydroxyl group is more accessible and generally more reactive in nucleophilic substitutions and esterifications, while the tertiary hydroxyl group is sterically hindered, influencing its participation in reactions.

Esterification of 2,4,4-trimethylpentane-1,2-diol can be selectively achieved at the primary hydroxyl group under controlled conditions. The significant steric hindrance around the tertiary hydroxyl group makes it much less reactive towards acylation. This difference in reactivity allows for the synthesis of monoesters at the C-1 position.

Kinetic studies on the esterification of diols often reveal the influence of steric and electronic factors on reaction rates. In the case of 2,4,4-trimethylpentane-1,2-diol, the rate of esterification at the primary alcohol is significantly faster than at the tertiary alcohol. This selectivity is a common feature in the acylation of sterically hindered diols. acs.org Enzyme-catalyzed esterifications, for instance using lipases, are known for their high regioselectivity in acylating polyhydroxylated compounds, often showing a marked preference for less hindered hydroxyl groups. researchgate.net

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for esterifying sterically hindered alcohols. However, even with such powerful methods, selective mono-esterification of the primary alcohol in 2,4,4-trimethylpentane-1,2-diol would be the expected outcome under kinetically controlled conditions. Kinetic resolution techniques have also been developed for 1,2-diols, which involve site- and enantioselective esterification, yielding monoacylated diols and unreacted enantioenriched diols. nih.govnih.gov

Table 1: Factors Influencing Esterification of 2,4,4-Trimethylpentane-1,2-diol

| Factor | Influence on Primary -OH | Influence on Tertiary -OH | Expected Outcome |

|---|---|---|---|

| Steric Hindrance | Low | High (due to adjacent tert-butyl and methyl groups) | Preferential esterification at the primary position. |

| Reaction Conditions | Standard conditions effective | Requires forcing conditions or highly reactive reagents | Mono-esterification at C-1 is the major product. |

| Catalyst | Acid or base catalysis effective | Steric hindrance can limit catalyst access | Enzyme catalysts (e.g., lipase) can show high regioselectivity for the primary -OH. researchgate.net |

Etherification of 2,4,4-trimethylpentane-1,2-diol, typically attempted via the Williamson ether synthesis, also shows selectivity. The primary hydroxyl group can be converted to its corresponding alkoxide and reacted with an alkyl halide to form a mono-ether. The formation of an ether at the tertiary position is significantly more challenging due to steric hindrance, which impedes the SN2 attack of the alkoxide. Under harsh conditions, elimination reactions may compete with or dominate over substitution.

Acetylation, a specific type of esterification using reagents like acetic anhydride (B1165640) or acetyl chloride, is a common method for protecting hydroxyl groups. For 2,4,4-trimethylpentane-1,2-diol, selective acetylation of the primary hydroxyl group can be readily achieved. Acetylation of both hydroxyl groups would require more forcing conditions. The use of acetic anhydride in pyridine (B92270) at elevated temperatures is a known method for acetylating vicinal diols. nih.gov The reaction of vicinal diols with hydrogen bromide in acetic acid proceeds through a mechanism involving monoacetylation, followed by cyclization to a 1,3-dioxolan-2-ylium ion, which is then opened by the bromide ion. rsc.org

The oxidation of 2,4,4-trimethylpentane-1,2-diol can lead to different products depending on the oxidant used. Mild oxidation, for example using a selective oxidant like pyridinium (B92312) chlorochromate (PCC), would oxidize the primary alcohol to an aldehyde, yielding 2-hydroxy-2,4,4-trimethylpentanal. Stronger oxidants could potentially lead to the carboxylic acid. Oxidation of the tertiary alcohol is not possible without breaking carbon-carbon bonds.

A characteristic reaction of 1,2-diols is oxidative cleavage, which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. The reaction proceeds through a cyclic intermediate (a periodate (B1199274) ester or a lead(IV) diester). Cleavage of 2,4,4-trimethylpentane-1,2-diol would yield formaldehyde (B43269) (from the primary alcohol carbon) and 3,3-dimethyl-2-butanone (from the tertiary alcohol carbon).

The reduction of 1,2-diols can be achieved under specific conditions. For example, some diols can be deoxygenated to form alkenes.

Carbon Skeleton Modifications

The structure of 2,4,4-trimethylpentane-1,2-diol is susceptible to rearrangements and fragmentation under certain conditions, leading to significant changes in its carbon skeleton.

Under acidic conditions, 2,4,4-trimethylpentane-1,2-diol is expected to undergo a pinacol (B44631) rearrangement. wikipedia.orgmasterorganicchemistry.combyjus.comchemistrysteps.com This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift to form a more stable species, which then tautomerizes to a ketone or an aldehyde.

In the case of this asymmetric diol, two pathways are possible:

Protonation of the primary hydroxyl group leads to a primary carbocation, which is highly unstable and unlikely to form.

Protonation of the tertiary hydroxyl group leads to a more stable tertiary carbocation at C-2. wikipedia.orgchemistrysteps.com

Following the formation of the tertiary carbocation at C-2, a rearrangement occurs. The migratory aptitude of groups generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > methyl. wikipedia.org In this case, the adjacent carbon (C-1) has two hydrogens and a hydroxyl group. A 1,2-hydride shift would occur, moving a hydrogen from C-1 to C-2. This results in a protonated aldehyde, which upon deprotonation gives the final product. The expected major product of the pinacol rearrangement of 2,4,4-trimethylpentane-1,2-diol is therefore 2,2,4-trimethylpentanal .

Table 2: Predicted Products of Pinacol Rearrangement

| Starting Diol | Acid Catalyst | Intermediate Carbocation | Migrating Group | Final Product |

|---|---|---|---|---|

| 2,4,4-Trimethylpentane-1,2-diol | H₂SO₄ | Tertiary carbocation at C-2 | Hydride (from C-1) | 2,2,4-Trimethylpentanal |

As mentioned in section 3.1.3, oxidative cleavage is a key reaction that modifies the carbon skeleton. The reaction with periodic acid provides a clean and predictable fragmentation.

In mass spectrometry, 2,4,4-trimethylpentane-1,2-diol would undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 146 may be weak or absent, as is common for alcohols. libretexts.org Key fragmentation pathways would include:

Loss of water (M-18): A common fragmentation for alcohols, leading to a peak at m/z 128.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant process.

Cleavage between C1 and C2 would result in the loss of a CH₂OH radical (mass 31), giving a fragment at m/z 115, or the formation of a [CH₂OH]⁺ ion at m/z 31.

Cleavage between C2 and C3 would lead to the loss of a neopentyl radical (C₅H₁₁) (mass 71), resulting in a fragment at m/z 75.

Loss of a methyl group (M-15): Loss of one of the many methyl groups, particularly from the tert-butyl group, would give a peak at m/z 131.

Loss of a tert-butyl group (M-57): Cleavage of the C3-C4 bond would result in a significant peak at m/z 89 or a tert-butyl cation at m/z 57. chemguide.co.uk

The fragmentation pattern provides a fingerprint for the molecule's structure, allowing for its identification and the analysis of its carbon skeleton. libretexts.orgchemguide.co.uk

Catalytic Aspects in 2,4,4-Trimethylpentane-1,2-diol Transformations

The catalytic transformation of 2,4,4-trimethylpentane-1,2-diol is expected to be dominated by the pinacol rearrangement, a reaction in which a 1,2-diol is converted to a ketone or aldehyde upon treatment with an acid catalyst. The significant steric bulk imposed by the tert-butyl group at the C4 position and the two methyl groups at the C2 position heavily influences the mechanism and product distribution of these transformations.

Homogeneous Catalysis

In a homogeneous catalytic setting, the catalyst and reactants exist in the same phase, typically a liquid solution. For the pinacol rearrangement of 2,4,4-trimethylpentane-1,2-diol, this would involve the use of soluble acid catalysts.

The generally accepted mechanism for the acid-catalyzed pinacol rearrangement involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. This is succeeded by a 1,2-migration of a substituent from the adjacent carbon to the carbocation center, leading to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product.

Given the structure of 2,4,4-trimethylpentane-1,2-diol, two possible carbocations can be formed upon protonation and dehydration. Protonation of the tertiary hydroxyl group at C2 would lead to a more stable tertiary carbocation, while protonation of the primary hydroxyl group at C1 would result in a less stable primary carbocation. Therefore, the reaction is expected to proceed preferentially through the tertiary carbocation intermediate.

Subsequent rearrangement would involve the migration of a group from the C1 carbon to the C2 carbon. The migrating group could be a hydride or one of the methyl groups. The migratory aptitude generally follows the order: hydride > aryl > alkyl. In this case, a hydride shift would lead to the formation of 2,4,4-trimethylpentan-1-al. However, the migration of a methyl group is also a possibility, which would result in the formation of 3,3,4-trimethylpentan-2-one. The actual product distribution would depend on the specific reaction conditions and the nature of the homogeneous catalyst employed.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also effective homogeneous catalysts for pinacol rearrangements and could potentially be used to promote the transformation of 2,4,4-trimethylpentane-1,2-diol.

Table 1: Postulated Homogeneous Catalytic Pinacol Rearrangement of 2,4,4-Trimethylpentane-1,2-diol

| Catalyst Type | Potential Catalyst | Expected Major Product(s) |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 2,4,4-Trimethylpentan-1-al |

| p-Toluenesulfonic acid | 3,3,4-Trimethylpentan-2-one | |

| Lewis Acid | Boron trifluoride etherate | 2,4,4-Trimethylpentan-1-al |

| (BF₃·OEt₂) | 3,3,4-Trimethylpentan-2-one |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers advantages in terms of catalyst separation and reusability. For the transformation of 2,4,4-trimethylpentane-1,2-diol, solid acid catalysts would be the primary choice for promoting the pinacol rearrangement.

A variety of solid acid materials can be envisaged as effective catalysts. These include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong Brønsted and/or Lewis acid sites. The shape-selective nature of zeolites could potentially influence the product distribution by favoring the formation of the less sterically demanding aldehyde.

Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, possess strongly acidic sulfonic acid groups and have been shown to be effective catalysts for various acid-catalyzed reactions, including pinacol rearrangements.

Heteropolyacids: These are complex proton acids based on polyoxometalates, such as tungstophosphoric acid (H₃PW₁₂O₄₀), and are known for their very strong Brønsted acidity. They can be used in bulk or supported on a high-surface-area material.

Metal Oxides: Acidic metal oxides like sulfated zirconia or tungstated zirconia can also serve as solid acid catalysts for this transformation.

The reaction mechanism in heterogeneous catalysis would be analogous to the homogeneous pathway, involving the interaction of the diol with the acidic sites on the catalyst surface. The product selectivity could be influenced by factors such as the acid strength, the density and type of acid sites (Brønsted vs. Lewis), and the pore architecture of the catalyst.

Table 2: Potential Heterogeneous Catalysts for the Transformation of 2,4,4-Trimethylpentane-1,2-diol

| Catalyst Type | Potential Catalyst | Key Features |

| Zeolite | H-ZSM-5, H-Beta | Shape selectivity, strong acid sites |

| Sulfonated Resin | Amberlyst-15 | Strong Brønsted acidity, readily available |

| Heteropolyacid | H₃PW₁₂O₄₀ on Silica (B1680970) | Very strong Brønsted acidity, high surface area |

| Metal Oxide | Sulfated Zirconia | Solid superacid, strong Lewis and Brønsted acidity |

Note: This table presents potential catalysts based on their known activity in similar acid-catalyzed rearrangements. Specific performance for 2,4,4-trimethylpentane-1,2-diol would require experimental validation.

Structural Analogues, Derivatives, and Polymer Chemistry of 2,4,4 Trimethylpentane 1,2 Diol

Comparative Analysis with Isomeric Diols (e.g., 2,2,4-Trimethylpentane-1,3-diol)

Isomers, molecules that share the same molecular formula but have different arrangements of atoms, can exhibit markedly different physical and chemical properties. A comparative analysis between 2,4,4-trimethylpentane-1,2-diol and its prominent isomer, 2,2,4-trimethylpentane-1,3-diol, reveals the critical role of hydroxyl group placement. Both compounds share the molecular formula C8H18O2. nih.govnih.gov

The primary distinction between 2,4,4-trimethylpentane-1,2-diol and 2,2,4-trimethylpentane-1,3-diol lies in the location of their two hydroxyl (-OH) groups. nih.govnih.gov In 2,4,4-trimethylpentane-1,2-diol, the hydroxyl groups are positioned on adjacent carbon atoms (C1 and C2), classifying it as a vicinal diol. Specifically, it possesses a primary alcohol at the C1 position and a tertiary alcohol at the C2 position. nih.gov In contrast, 2,2,4-trimethylpentane-1,3-diol has its hydroxyl groups on the C1 and C3 carbons, featuring a primary and a secondary alcohol, respectively. nih.gov

These structural variations significantly influence the reactivity of the molecules. The tertiary alcohol in 2,4,4-trimethylpentane-1,2-diol is subject to greater steric hindrance from the surrounding methyl groups compared to the secondary alcohol in the 1,3-isomer. ncert.nic.in Generally, secondary alcohols are less reactive than primary alcohols, and tertiary alcohols are even less so, particularly in reactions like esterification. This suggests that the hydroxyl groups in 2,2,4-trimethylpentane-1,3-diol may undergo reactions more readily than the tertiary hydroxyl group in its 1,2-diol counterpart. lyondellbasell.com

Table 1: Comparison of Isomeric Trimethylpentanediols

| Feature | 2,4,4-Trimethylpentane-1,2-diol | 2,2,4-Trimethylpentane-1,3-diol |

|---|---|---|

| IUPAC Name | 2,4,4-trimethylpentane-1,2-diol nih.gov | 2,2,4-trimethylpentane-1,3-diol nih.gov |

| Synonyms | NSC51957 nih.gov | TMPD, TMPD Glycol nih.gov |

| CAS Number | 64484-85-1 nih.gov | 144-19-4 nih.gov |

| Molecular Formula | C8H18O2 nih.gov | C8H18O2 nih.gov |

| Molar Mass | 146.23 g/mol nih.gov | 146.23 g/mol nih.gov |

| Hydroxyl Group Positions | C1 (primary), C2 (tertiary) nih.gov | C1 (primary), C3 (secondary) nih.gov |

| Physical State | Not specified | White crystalline solid wikipedia.org |

| Melting Point | Not specified | 52 °C wikipedia.org |

| Boiling Point | Not specified | 229–234 °C wikipedia.org |

The synthesis of branched diols is often tailored to achieve specific isomeric products. For instance, 2,2,4-trimethyl-1,3-pentanediol (B51712) can be produced through the hydrogenation of the product formed from the aldol (B89426) addition of isobutyraldehyde. wikipedia.org Other linear pentanediols, such as 1,5-pentanediol, are synthesized via methods like the hydrogenation of glutaric acid or the hydrogenolysis of tetrahydrofurfuryl alcohol. wikipedia.orgchemicalbook.com While specific synthesis routes for 2,4,4-trimethylpentane-1,2-diol are not detailed in available literature, similar principles of organic synthesis would apply, likely involving the dihydroxylation of a corresponding alkene.

The properties of 2,2,4-trimethyl-1,3-pentanediol are well-documented; it is a white solid that is soluble in water and finds use as a plasticizer and a monomer for polyesters. wikipedia.org The branched nature of these diols is a key property, often leading to polymers that are less likely to crystallize, which can be advantageous for maintaining the stability and shelf life of formulations like paints. lyondellbasell.com

Functionalized Derivatives of 2,4,4-Trimethylpentane-1,2-diol

The two hydroxyl groups of 2,4,4-trimethylpentane-1,2-diol serve as reactive sites for creating a variety of functionalized derivatives, primarily through esterification and etherification reactions.

Ester derivatives of diols are significant in industrial applications. While specific research on the esters of 2,4,4-trimethylpentane-1,2-diol is limited, the chemistry of its isomer, 2,2,4-trimethyl-1,3-pentanediol, provides valuable insight. The mono- and diesters of 2,2,4-trimethyl-1,3-pentanediol are used as coalescing agents and plasticizers. For example, the diester formed from this diol and isobutyric acid is known as 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate). nih.gov

The synthesis of such esters typically involves the reaction of the diol with a carboxylic acid or its more reactive derivative, like an acyl chloride, often in the presence of a catalyst. mdpi.com Characterization would involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the appearance of ester carbonyl groups and nuclear magnetic resonance (NMR) spectroscopy to verify the new chemical structure. The formation of mono- or diesters from 2,4,4-trimethylpentane-1,2-diol would depend on the reaction stoichiometry and the differing reactivity of its primary versus tertiary hydroxyl groups.

Diols like 2,4,4-trimethylpentane-1,2-diol are themselves a class of polyols (compounds with multiple hydroxyl groups). They can be used as building blocks for larger polyol structures, such as polyester (B1180765) polyols, which are oligomeric chains capped with hydroxyl groups. mdpi.com These are synthesized through polycondensation reactions between a diol and a dicarboxylic acid. mdpi.com The resulting polyester polyols are key intermediates in the production of polyurethanes. lyondellbasell.com

Ether derivatives could be synthesized, for example, through Williamson ether synthesis, where the diol's alkoxide form reacts with an alkyl halide. However, specific studies detailing the synthesis and properties of polyol or ether derivatives originating from 2,4,4-trimethylpentane-1,2-diol are not prominent in the scientific literature.

Polymeric Applications and Material Science Contributions

The bifunctional nature of 2,4,4-trimethylpentane-1,2-diol makes it a candidate monomer for step-growth polymerization, leading to materials such as polyesters and polyurethanes. Its highly branched structure could impart unique properties to these polymers.

The isomeric compound, 2,2,4-trimethyl-1,3-pentanediol, is used as an intermediate in the manufacturing of various polymeric materials, including resins, polyesters, elastomers, and foams. nih.gov In polyester synthesis, the diol is reacted with a diacid. The resulting polyester can be a final product or a polyester polyol used to form polyurethane by reacting it with a diisocyanate. lyondellbasell.com The significant branching in these diol monomers disrupts polymer chain packing, which can lower crystallinity and improve solubility and flexibility in the final material. lyondellbasell.com

Given its structural similarities, 2,4,4-trimethylpentane-1,2-diol is expected to have potential in similar applications. Its use as a monomer could lead to the creation of specialty polyesters and polyurethanes with distinct thermal and mechanical properties attributable to its unique 1,2-diol structure and bulky t-butyl group. However, dedicated research into the polymerization of 2,4,4-trimethylpentane-1,2-diol and the characterization of its resulting polymers is required to fully establish its contributions to material science.

2,4,4-Trimethylpentane-1,2-diol as a Monomer in Polyester Synthesis

Polyesters are a class of polymers formed through the condensation reaction between a dicarboxylic acid (or its derivative) and a diol, resulting in ester linkages. semanticscholar.orgchemicalbook.comdiva-portal.org The general reaction involves the elimination of a small molecule, typically water, for each ester bond formed. nih.gov

The incorporation of 2,4,4-trimethylpentane-1,2-diol as the diol monomer in a polyesterification reaction would introduce significant branching into the polymer backbone. This is due to the presence of a tertiary carbon and a bulky tert-butyl group adjacent to the hydroxyl groups. The synthesis could proceed via several methods, including direct esterification with a dicarboxylic acid or transesterification with a diester. diva-portal.orgscielo.br

Research Findings on Analogous Branched Diols:

Studies on other branched diols provide insight into the expected outcomes. For instance, the use of secondary diols generally leads to polymers with higher glass transition temperatures (T_g) compared to their linear primary diol counterparts. researchgate.net This increase in T_g is attributed to the methyl branches, which restrict chain flexibility and motion. jku.at However, the steric hindrance from these branches can also lower the reactivity of the diol, potentially requiring more rigorous polymerization conditions, such as higher temperatures or the use of more reactive diacid chlorides, to achieve high molecular weight polymers.

For example, research on copolyesters derived from 2,5-hexanediol (B147014) (a methyl-branched diol) showed they were entirely amorphous and exhibited higher T_g values than polymers made from linear 1,4-butanediol (B3395766). googleapis.com Similarly, polyesters based on the highly branched 2,2,4-trimethyl-1,3-pentanediol (an isomer of the subject compound) are known for their use in resins and coatings. researchgate.net The unsymmetrical nature of many branched diols disrupts the regular packing of polymer chains, which hinders crystallization and can result in amorphous polymers with improved clarity and longer shelf life in solution.

Expected Properties of Polyesters from 2,4,4-Trimethylpentane-1,2-diol:

Based on these findings, polyesters synthesized with 2,4,4-trimethylpentane-1,2-diol are predicted to exhibit the following properties compared to polyesters from linear diols like 1,4-butanediol or 1,6-hexanediol:

Higher Glass Transition Temperature (T_g): The bulky trimethylpentane structure would significantly hinder chain rotation.

Reduced Crystallinity: The irregular, branched structure would disrupt chain packing, leading to more amorphous materials.

Increased Hydrophobicity: The additional hydrocarbon content from the methyl groups would likely increase the water-repelling nature of the polymer. googleapis.com

Good Thermal Stability: Polyesters derived from similar branched diols have shown high thermal stability.

| Property | Expected Outcome for 2,4,4-Trimethylpentane-1,2-diol based Polyester | Rationale based on Analogous Branched Diols |

| Glass Transition (T_g) | Increased | Restricted chain mobility due to bulky side groups. researchgate.netjku.at |

| Crystallinity | Decreased / Amorphous | Disruption of polymer chain packing by irregular structure. googleapis.com |

| Reactivity | Potentially Lower | Steric hindrance around hydroxyl groups may slow reaction rates. |

| Solubility | Potentially Increased in Organic Solvents | Amorphous nature and bulky groups can improve solubility. |

Integration into Polyurethane and Elastomer Systems

Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a polyol, which can be a polyester polyol or a polyether polyol. These polymers are characterized by urethane (B1682113) linkages (-NH-CO-O-). The properties of polyurethanes are highly tunable based on the chemical nature of the monomers used.

2,4,4-Trimethylpentane-1,2-diol can be integrated into polyurethane systems in two primary ways:

As a Chain Extender: In this role, the low-molecular-weight diol reacts with the diisocyanate to form the "hard segments" of the polyurethane. These segments provide rigidity and strength through hydrogen bonding. The use of an asymmetric or branched diol like 2,4,4-trimethylpentane-1,2-diol as a chain extender can lead to polyurethanes with a lower ability to crystallize and potentially lower glass transition temperatures of the hard segment domains.

As a Monomer in a Polyester Polyol: The diol can first be used to synthesize a low-molecular-weight polyester polyol with terminal hydroxyl groups. This polyester polyol then acts as the "soft segment" in the subsequent reaction with a diisocyanate. Soft segments impart flexibility and elastomeric properties to the polyurethane. Polyester polyols made from branched diols like 2-methyl-1,3-propanediol (B1210203) (MPDiol) are known to produce non-crystallizing resins, enhancing the shelf life of coatings.

The bulky structure of 2,4,4-trimethylpentane-1,2-diol would significantly influence the morphology and properties of the resulting polyurethane elastomer. Its incorporation would likely disrupt the ordering and packing of the hard segments, affecting the degree of phase separation between hard and soft domains, which is crucial for the final mechanical properties.

| Component | Role in Polyurethane | Expected Impact of 2,4,4-Trimethylpentane-1,2-diol |

| Diisocyanate | Hard Segment | Reacts with the diol's hydroxyl groups. |

| Polyester Polyol | Soft Segment | If used to create the polyol, it would introduce branching, affecting flexibility and crystallinity. |

| Chain Extender | Hard Segment | As a chain extender, it would create bulky, amorphous hard segments. |

Structure-Property Relationships in Polymers Derived from Branched Diols

The molecular architecture of a polymer is fundamental to its bulk properties. The introduction of branched monomers like 2,4,4-trimethylpentane-1,2-diol is a key strategy for tuning polymer characteristics.

Effect on Thermal Properties: The most significant impact of incorporating branched diols is on the thermal properties of the resulting polymers.

Glass Transition Temperature (T_g): As previously noted, branching generally increases the T_g of polyesters because the side groups reduce the flexibility of the polymer chains. researchgate.net This is a critical feature for applications requiring the material to remain rigid at higher temperatures. jku.at

Melting Temperature (T_m) and Crystallinity: The introduction of methyl branches or other bulky groups disrupts the symmetry of the polymer chain. googleapis.com This irregularity makes it difficult for the chains to pack into an ordered crystalline lattice, leading to a reduction in crystallinity and a lower, or completely suppressed, melting point. googleapis.com Polymers made from some branched diols are often completely amorphous. googleapis.com

Effect on Mechanical Properties: The mechanical properties of polymers, such as modulus and toughness, are directly related to intermolecular forces and chain entanglement.

Modulus and Strength: By hindering crystallization, branching can sometimes lead to a lower modulus (stiffness) compared to highly crystalline linear analogues. googleapis.com However, the increased chain entanglement and potential for specific intermolecular interactions in amorphous regions can sometimes enhance toughness. The strength of polymers is often in the order of cross-linked > branched > linear, due to increased intermolecular forces and restricted molecular movement.

Elasticity: Amorphous polymers are generally more elastic than crystalline ones. Therefore, the use of branched diols to create amorphous polyesters or polyurethane soft segments can enhance the elastomeric properties of the material.

Effect on Other Properties:

Solubility: Increased branching and a more amorphous nature typically lead to better solubility in a wider range of solvents.

Hydrophobicity: The addition of alkyl branches increases the hydrocarbon character of the polymer, which generally increases its hydrophobicity and can improve its resistance to hydrolysis. googleapis.com

The table below summarizes the general structure-property relationships for polymers derived from branched diols compared to their linear counterparts.

| Polymer Property | Influence of Branched Diol Monomer | Scientific Rationale |

| Glass Transition (T_g) | Generally Increases | Bulky side groups restrict segmental motion of the polymer chains. jku.at |

| Crystallinity | Generally Decreases | Irregular structure prevents efficient chain packing into a crystal lattice. googleapis.com |

| Solubility | Generally Increases | Less ordered amorphous structures are more easily solvated. |

| Hydrolytic Stability | Can Increase | Bulky groups can sterically hinder the approach of water to the ester or urethane linkages. googleapis.com |

| Melt Viscosity | Can Decrease | Branched structures can disrupt chain entanglements, although this effect varies. |

Advanced Spectroscopic and Chromatographic Characterization of 2,4,4 Trimethylpentane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. uobasrah.edu.iq

Elucidation of Molecular Structure by ¹H and ¹³C NMR

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers fundamental insights into the chemical environment of each unique proton and carbon atom within the 2,4,4-trimethylpentane-1,2-diol molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, are instrumental in assigning the various structural components.

¹H NMR Spectral Data:

The ¹H NMR spectrum of 2,4,4-trimethylpentane-1,2-diol exhibits distinct signals corresponding to the different types of protons present in the molecule. The integration of each signal is proportional to the number of protons it represents.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH (hydroxyl) | Variable | Singlet (broad) | 2H |

| -CH- (methine) | ~3.5 - 3.7 | Multiplet | 1H |

| -CH₂- (methylene) | ~1.2 - 1.5 | Multiplet | 2H |

| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet | 9H |

| -C(CH₃)₂ (gem-dimethyl) | ~1.1 - 1.2 | Two singlets | 6H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (ppm) |

| -C(OH)- (carbinol) | ~70 - 80 |

| -CH(OH)- (carbinol) | ~70 - 80 |

| -C(CH₃)₃ (quaternary) | ~30 - 40 |

| -CH₂- (methylene) | ~50 - 60 |

| -C(CH₃)₃ (tert-butyl methyls) | ~30 - 35 |

| -C(CH₃)₂ (gem-dimethyls) | ~25 - 30 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Application of 2D NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. emerypharma.com These techniques reveal correlations between different nuclei, offering a more profound understanding of the molecular connectivity. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com In 2,4,4-trimethylpentane-1,2-diol, a COSY spectrum would show a cross-peak between the methine proton (-CH-) and the protons of the adjacent methylene (B1212753) group (-CH₂-), confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu An HSQC spectrum of 2,4,4-trimethylpentane-1,2-diol would show cross-peaks connecting the methine proton signal to the methine carbon signal, and the methylene proton signals to the methylene carbon signal, thus confirming these direct C-H bonds. columbia.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. github.io For instance, an HMBC spectrum would show correlations between the protons of the tert-butyl group and the quaternary carbon to which it is attached, as well as the adjacent methine carbon.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-goettingen.de It is widely used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. youtube.com For 2,4,4-trimethylpentane-1,2-diol, GC-MS can be used to assess its purity by separating it from any impurities before it enters the mass spectrometer for identification. sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like diols. libretexts.org It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. uni-goettingen.denih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion from the first stage is selected, fragmented, and then analyzed in the second stage. nih.gov This provides detailed structural information about the selected ion. nih.gov

Analysis of Fragmentation Patterns

The fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint of the molecule. chemguide.co.uk The analysis of these fragmentation patterns can help to elucidate the structure of the compound. libretexts.org For 2,4,4-trimethylpentane-1,2-diol, common fragmentation pathways would likely involve the cleavage of C-C bonds and the loss of small neutral molecules like water.

Predicted Fragmentation of 2,4,4-Trimethylpentane-1,2-diol:

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z value of M-15.

Loss of a tert-butyl group (-C(CH₃)₃): This is a very stable carbocation and would likely produce a prominent peak at m/z 57. libretexts.orgdocbrown.info

Loss of water (-H₂O): The loss of a water molecule from the molecular ion would lead to a fragment at m/z M-18.

Cleavage between C1 and C2: This would lead to the formation of a [CH₂OH]⁺ ion with an m/z of 31.

Cleavage between C2 and C3: This could result in various fragment ions depending on where the charge resides.

By carefully analyzing the data from these advanced spectroscopic and chromatographic techniques, a complete and unambiguous characterization of 2,4,4-trimethylpentane-1,2-diol can be achieved.

Advanced Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and quantification of 2,4,4-trimethylpentane-1,2-diol from reaction mixtures and for the determination of its isomeric and enantiomeric purity.

Method Development for Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like 2,4,4-trimethylpentane-1,2-diol. However, the presence of two polar hydroxyl groups can lead to peak tailing and poor resolution on certain stationary phases. Method development, therefore, focuses on selecting appropriate columns and derivatization techniques to achieve optimal separation.

The analysis of diols by GC often requires careful selection of the stationary phase to manage the polar nature of the hydroxyl groups. While non-polar phases like polydimethylsiloxane (B3030410) can be used, polar phases are often preferred for better retention and selectivity nih.gov. For diols, a modified polyethylene (B3416737) glycol phase with acidic functionalities, such as the SPB-1000, can effectively minimize peak tailing nih.gov. Another approach involves the derivatization of the diol to a less polar species, such as its diisobutyrate ester, which can then be analyzed on a wax-type column like a DB-WAX researchgate.net.

For the analysis of trimethylpentanediol isomers, a robust GC method would typically employ a high-resolution capillary column coupled with a flame ionization detector (FID) or a mass spectrometer (MS). A temperature-programmed analysis is generally required to ensure the elution of the diol in a reasonable time frame with good peak shape.

Table 1: Representative Gas Chromatography (GC) Method Parameters for Diol Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Polar (e.g., modified polyethylene glycol) or non-polar (e.g., polydimethylsiloxane) capillary column | To manage the polarity of the hydroxyl groups and achieve good separation. |

| Injector Temp. | 250 °C | To ensure complete volatilization of the analyte. |

| Oven Program | Initial temp. 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min | To separate compounds with a range of boiling points and ensure elution of the diol. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal separation efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and structural elucidation. |

High-Performance Liquid Chromatography (HPLC) for Diol Analysis

High-performance liquid chromatography offers a versatile alternative to GC, particularly for less volatile compounds or when derivatization is not desirable. The separation of polar compounds like diols can be effectively achieved using specialized HPLC columns.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Diol Separation

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Diol-bonded silica (B1680970) or polar-embedded reversed-phase (e.g., C18) | To provide retention and selectivity for polar diols. |

| Mobile Phase | Normal-Phase: Hexane/Isopropanol gradient; Reversed-Phase: Water/Acetonitrile gradient | To elute the analyte with good peak shape and resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | To achieve efficient separation within a reasonable analysis time. |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) or MS | RI and ELSD are universal detectors suitable for non-UV absorbing diols; MS provides mass information. |

Enantiomeric Separation and Chiral Purity Determination

As 2,4,4-trimethylpentane-1,2-diol possesses a chiral center at the C2 position, the separation of its enantiomers is crucial for stereoselective synthesis and for understanding its biological activity. Both GC and HPLC are widely used for this purpose, employing chiral stationary phases (CSPs). phenomenex.comnih.govhplc.eu

For GC, cyclodextrin-based CSPs are highly effective for the enantiomeric separation of a wide range of chiral compounds, including alcohols and diols cdnsciencepub.comchemicalbook.comchemicalbook.com. These CSPs, often derivatized and dissolved in a polysiloxane liquid phase, can differentiate between enantiomers based on the formation of transient diastereomeric inclusion complexes cdnsciencepub.com.

In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most common and versatile for enantiomeric separations researchgate.netnist.govgoogle.com. These can be used in both normal-phase and reversed-phase modes, offering flexibility in method development hplc.eunist.gov. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, between the analyte and the chiral polymer. The development of immobilized polysaccharide CSPs has further expanded their utility by allowing the use of a wider range of organic solvents nist.gov.

The determination of enantiomeric excess (% ee) is a critical application of chiral chromatography, allowing for the quantification of the purity of a single enantiomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is typically dominated by the characteristic absorptions of the O-H and C-O bonds. For 2,4,4-trimethylpentane-1,2-diol, which is a vicinal diol with a primary and a tertiary hydroxyl group, the following features are expected in its IR spectrum:

O-H Stretching: A very broad and intense absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a hallmark of hydrogen bonding in alcohols.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups of the trimethylpentane backbone.

C-O Stretching: The C-O stretching vibrations are expected to appear in the 1200-1000 cm⁻¹ range. Since 2,4,4-trimethylpentane-1,2-diol contains both a primary and a tertiary alcohol, multiple bands may be observed in this region. The C-O stretch of the primary alcohol is anticipated around 1050 cm⁻¹, while that of the sterically hindered tertiary alcohol is expected at a higher frequency, typically between 1100 and 1200 cm⁻¹. An FTIR spectrum of 2,4,4-trimethylpentane-1,2-diol is available, confirming these characteristic absorptions nih.gov.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 2,4,4-trimethylpentane-1,2-diol, the Raman spectrum would provide information on the carbon skeleton and the hydroxyl groups.

C-H Stretching: Similar to the IR spectrum, the C-H stretching region (3000-2800 cm⁻¹) will show strong bands corresponding to the numerous C-H bonds in the molecule.

Skeletal Vibrations: The Raman spectrum is particularly sensitive to the vibrations of the carbon backbone. The characteristic vibrations of the tert-butyl group, such as the symmetric and asymmetric C-C stretching modes, are expected to be prominent in the fingerprint region (below 1500 cm⁻¹) researchgate.net. For instance, the Raman spectrum of tert-butyl alcohol shows characteristic bands in this region that can be correlated to the structure of 2,4,4-trimethylpentane-1,2-diol researchgate.net.

O-H and C-O Vibrations: While the O-H stretching vibration is typically weak in the Raman spectra of alcohols, the C-O stretching vibration can be observed and provides complementary information to the IR spectrum.

Table 3: Key Spectroscopic Data for 2,4,4-Trimethylpentane-1,2-diol

| Spectroscopic Technique | Key Vibrational Modes | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Infrared (IR) | O-H Stretch (H-bonded) | 3600 - 3200 (broad, strong) | Confirms the presence of hydroxyl groups. |

| C-H Stretch | 3000 - 2850 | Indicates the aliphatic hydrocarbon structure. | |

| C-O Stretch (primary) | ~1050 | Characteristic of the primary alcohol functionality. | |

| C-O Stretch (tertiary) | 1100 - 1200 | Characteristic of the tertiary alcohol functionality. | |

| Raman | C-H Stretch | 3000 - 2800 (strong) | Highlights the hydrocarbon backbone. |

Computational Chemistry and Theoretical Modeling of 2,4,4 Trimethylpentane 1,2 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Studies on Molecular Conformations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. nih.govthegoodscentscompany.com For a flexible molecule like 2,4,4-trimethylpentane-1,2-diol, with its rotatable bonds and potential for intramolecular hydrogen bonding, DFT can be employed to explore its conformational landscape.

Ab Initio Methods for Thermochemical Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are the gold standard for predicting accurate thermochemical properties. nih.govacs.org High-level ab initio methods can be used to calculate properties such as the enthalpy of formation, entropy, and heat capacity for 2,4,4-trimethylpentane-1,2-diol.

Although specific ab initio thermochemical data for 2,4,4-trimethylpentane-1,2-diol are not published, the application of these methods to similar organic molecules is well-established. nih.gov These calculations are computationally intensive but provide benchmark data that can be used to validate more approximate methods or to develop group additivity schemes for estimating the properties of larger, related molecules.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. pdx.eduyoutube.comchemistrysteps.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 2,4,4-trimethylpentane-1,2-diol, its ¹H and ¹³C NMR spectra can be simulated. While there are no specific published calculated NMR spectra for this diol, general trends and the effects of substituents on chemical shifts are well-understood. pdx.educhemistrysteps.com For instance, the protons attached to carbons bearing hydroxyl groups are expected to be deshielded and appear at a higher chemical shift. Data for the related molecule, 2,2,4-trimethylpentane (B7799088), shows distinct chemical shifts for its different proton environments. chemicalbook.com

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra. wisc.eduscirp.org These calculations involve computing the second derivatives of the energy with respect to the atomic positions to generate a Hessian matrix. wisc.edu Diagonalization of this matrix yields the vibrational modes and their corresponding frequencies. Such analyses have been performed on similar molecules like 2,4-dichloropentane (B1605460) to distinguish between different conformers. umich.edu

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. arxiv.org

Investigation of Solvent Effects and Intermolecular Interactions

The behavior of 2,4,4-trimethylpentane-1,2-diol in a condensed phase is significantly influenced by its interactions with surrounding molecules, be it other diol molecules or a solvent. MD simulations can explicitly model these interactions. By placing the diol in a simulation box with a chosen solvent, one can study how the solvent affects its conformational preferences and the dynamics of intramolecular hydrogen bonding. The simulations can also provide insights into the structure of the solvation shell around the diol and the thermodynamics of solvation.

Prediction of Transport Properties (e.g., viscosity, diffusion)

MD simulations are a powerful tool for predicting transport properties like viscosity and diffusion coefficients. nist.govnih.gov These properties are calculated from the analysis of the trajectories of the molecules in the simulation. The self-diffusion coefficient can be determined from the mean-squared displacement of the molecules over time, while viscosity can be calculated using equilibrium methods based on the fluctuations of the pressure tensor or non-equilibrium methods. nist.gov While specific MD studies on the transport properties of 2,4,4-trimethylpentane-1,2-diol are not available, the methodologies are well-developed and have been applied to a wide range of organic liquids. arxiv.org

Computational Insights into Reaction Mechanisms and Pathways

Computational studies, primarily employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For the synthesis of 2,4,4-trimethylpentane-1,2-diol, which is typically achieved through the dihydroxylation of its alkene precursor, 2,4,4-trimethyl-1-pentene (B89804), these methods can predict the most favorable reaction pathways.

The dihydroxylation can be accomplished through several reagents, with osmium tetroxide (OsO₄), often used in catalytic amounts in the Sharpless asymmetric dihydroxylation, being a prominent example. wikipedia.orgorganic-chemistry.orgwikipedia.org The general mechanism involves the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the diol. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The steric bulk of the tert-butyl group in 2,4,4-trimethyl-1-pentene significantly influences the energetics and geometries of the intermediates and transition states involved in this process.

Transition State Characterization for Synthetic Reactions

The transition state (TS) is a critical, fleeting geometry along the reaction coordinate that represents the highest energy point on the path from reactants to products. Its characterization is paramount to understanding reaction kinetics and selectivity. For the dihydroxylation of 2,4,4-trimethyl-1-pentene, computational chemists would typically model the approach of the oxidizing agent (e.g., OsO₄ complexed with a chiral ligand in the case of Sharpless dihydroxylation) to the double bond.

Key Features of the Transition State:

Geometry: In the context of dihydroxylation with osmium tetroxide, the transition state is expected to feature a concerted, yet asynchronous, formation of the two new carbon-oxygen bonds. The OsO₄ molecule would be positioned over the double bond of the 2,4,4-trimethyl-1-pentene. Due to the steric hindrance of the t-butyl group, the approach of the osmium tetroxide would be favored from the less hindered face of the alkene. The C-O bond formation at the less substituted carbon (C1) is expected to be more advanced than at the more substituted carbon (C2) in the transition state.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous breaking of the pi-bond of the alkene and the formation of the C-O bonds.

Energetics: The activation energy (the energy difference between the reactants and the transition state) is a crucial parameter that determines the reaction rate. Due to the steric clash between the bulky t-butyl group and the incoming oxidizing agent, the activation energy for the dihydroxylation of 2,4,4-trimethyl-1-pentene is anticipated to be higher than that for less hindered alkenes.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the transition state for the dihydroxylation of 2,4,4-trimethyl-1-pentene with OsO₄.

| Parameter | Value | Methodology |

|---|---|---|

| Activation Energy (ΔG‡) | 15-20 kcal/mol (estimated) | DFT (B3LYP/6-31G) |

| Imaginary Frequency | -250 cm⁻¹ (estimated) | DFT (B3LYP/6-31G) |

| Key Interatomic Distances in TS | C1-O: ~2.2 Å, C2-O: ~2.4 Å (estimated) | DFT (B3LYP/6-31G*) |

Reaction Coordinate Mapping and Energy Profiles

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. The resulting energy profile provides a visual representation of the reaction mechanism, highlighting the relative energies of reactants, intermediates, transition states, and products.

For the synthesis of 2,4,4-trimethylpentane-1,2-diol via dihydroxylation, the reaction coordinate would typically be defined as the progress of the C-O bond formation. An energy profile for this reaction would likely show the following key points:

Reactants: 2,4,4-trimethyl-1-pentene and the oxidizing agent (e.g., OsO₄-ligand complex).

Transition State 1 (TS1): The highest energy point leading to the formation of the cyclic intermediate.

Intermediate: The cyclic osmate ester. This is a stable, albeit transient, species.

Transition State 2 (TS2): The transition state for the hydrolysis of the cyclic ester to yield the diol.

Products: 2,4,4-trimethylpentane-1,2-diol and the regenerated catalyst.

Below is a hypothetical energy profile data table for the dihydroxylation of 2,4,4-trimethyl-1-pentene.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Alkene + OsO₄-ligand) | 0.0 |

| Transition State 1 (TS1) | +18.5 (estimated) |

| Cyclic Osmate Ester Intermediate | -5.2 (estimated) |

| Transition State 2 (TS2 - Hydrolysis) | +12.0 (estimated) |

| Products (Diol + Regenerated Catalyst) | -25.0 (estimated) |

This table presents a plausible, illustrative energy profile. The values are estimates based on general principles of organic reaction mechanisms and are not derived from specific computational results for this molecule.

Specialized Applications of 2,4,4 Trimethylpentane 1,2 Diol in Industrial and Advanced Chemical Processes

Performance as a Component in Lubricant Formulations

Synthetic esters and polyols are often used as base stocks or additives in high-performance lubricants due to their excellent thermal stability, low volatility, and good lubricity. Diols can be used as precursors in the synthesis of polyesters and other derivatives that serve as lubricant components.

Information specifically documenting the use of 2,4,4-trimethylpentane-1,2-diol in lubricant formulations is scarce. However, its isomer, 2,2,4-trimethyl-1,3-pentanediol (B51712), is mentioned as being used for high-temperature lubricants and functional fluids. nih.gov The properties of lubricants derived from these diols would be dependent on the structure of the final ester or polymer, which is influenced by the diol's architecture. The 1,2-diol configuration would lead to different polymer structures and branching compared to the 1,3-diol, which could affect properties like viscosity index, pour point, and oxidative stability. Further research would be needed to evaluate the performance of 2,4,4-trimethylpentane-1,2-diol-derived compounds in lubricant applications.

Use as a Chemical Intermediate in Fine Chemical Synthesis

The primary and tertiary hydroxyl groups of 2,4,4-trimethylpentane-1,2-diol make it a potentially versatile intermediate for the synthesis of a variety of fine chemicals. These hydroxyl groups can undergo reactions such as esterification, etherification, and oxidation to produce a range of derivatives with tailored properties.

Its isomer, 2,2,4-trimethyl-1,3-pentanediol, is widely used as an intermediate in the manufacture of resins, polyesters, elastomers, and polyols. nih.gov For example, it is a precursor to the synthesis of unsaturated polyesters and plasticizers. wikipedia.org

Theoretically, 2,4,4-trimethylpentane-1,2-diol could be used in similar synthetic pathways. The presence of a tertiary hydroxyl group could offer different reactivity and steric hindrance compared to the primary and secondary hydroxyls of the 1,3-diol isomer, potentially leading to novel polymers and specialty chemicals. The synthesis of diesters from the 1,3-diol, such as 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate), is documented, and similar derivatives could be prepared from the 1,2-diol. nih.gov The specific properties of these resulting compounds would be an area for further investigation.

Table 2: Potential Synthetic Derivatives of 2,4,4-Trimethylpentane-1,2-diol

| Derivative Class | Potential Synthesis Reaction | Potential Application |

| Polyesters | Polycondensation with dicarboxylic acids | Resins, coatings, plasticizers |

| Ethers | Williamson ether synthesis | Solvents, specialty fluids |

| Esters | Esterification with carboxylic acids | Plasticizers, coalescing agents, lubricants |

| Polyurethanes | Reaction with diisocyanates | Foams, elastomers, coatings |

Development of Novel Solvents and Reaction Media

The properties of a solvent, such as polarity, boiling point, and hydrogen bonding capability, are critical for its effectiveness in various applications, including chemical reactions and cleaning formulations. With its two hydroxyl groups and branched alkyl structure, 2,4,4-trimethylpentane-1,2-diol has the potential to be a useful solvent or a component in solvent blends.

Its isomer, 2,2,4-trimethyl-1,3-pentanediol, is classified as a solvent and is used in printing inks and surface coatings. nih.gov The EPA has also classified it under its Safer Chemical Functional Use Classes as a solvent. nih.gov

The specific arrangement of the hydroxyl groups in 2,4,4-trimethylpentane-1,2-diol would give it a unique polarity and solvency profile. The development of novel "green" solvents is an active area of research, and branched diols like this could be of interest due to their potential for lower volatility and unique solvent properties compared to traditional solvents. However, there is a lack of published research on the specific use of 2,4,4-trimethylpentane-1,2-diol as a novel solvent or reaction medium. Its physical properties, such as boiling point and water solubility, would need to be thoroughly characterized to assess its potential in this area.

Future Outlook and Emerging Research Frontiers for 2,4,4 Trimethylpentane 1,2 Diol

Integration into Advanced Functional Materials